molecular formula C9H6ClN3O B13135384 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-02-2

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13135384
CAS No.: 61709-02-2
M. Wt: 207.61 g/mol
InChI Key: HEVGASYHOZQJLI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amine group of 4-chloroaniline. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro triazine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,2,3-triazine: Similar structure but different ring nitrogen positions.

    4-(4-Chlorophenyl)-1,3,5-triazine: Lacks the keto group present in 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one.

    4-(4-Chlorophenyl)-1,3,5-triazin-2-thione: Contains a sulfur atom instead of oxygen in the triazine ring.

Uniqueness

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies that investigate its biological properties, including its cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a triazine ring substituted with a 4-chlorophenyl group. This structural motif is known for its ability to modulate biological activity through various mechanisms. The presence of the triazine scaffold allows for diverse substitutions at the 2, 4, and 6 positions, which can significantly influence the compound's pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.10Induction of apoptosis
HepG2 (Liver Cancer)5.36Cell cycle arrest
Jurkat T Cells>25Selective inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from this triazine exhibited selectivity towards cancer cells over normal fibroblast cells (MRC-5), suggesting a favorable safety profile .

The mechanism underlying the anticancer effects of this compound involves several pathways:

  • Apoptosis Induction : Studies have shown that treatment with this compound increases the Bax/Bcl-2 ratio and activates caspase pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at specific phases (S and G2/M), preventing further proliferation of cancer cells .
  • Enzyme Inhibition : The compound has been implicated in inhibiting key enzymes involved in cancer progression, such as thymidylate synthase and dihydrofolate reductase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research indicates that:

  • Substituents at the 4-position of the phenyl ring enhance cytotoxicity.
  • The introduction of piperidine or morpholine groups at the 6-position increases selectivity and potency against specific cancer cell lines .

Case Study 1: Cytotoxicity Evaluation

In a comparative study evaluating various derivatives of triazine compounds against MCF-7 and HepG2 cells, it was found that derivatives featuring lipophilic substituents exhibited enhanced cytotoxicity. For instance, a derivative with a benzyl moiety showed an IC50 value as low as 2.32 µg/mL against HepG2 cells .

Case Study 2: In Vivo Studies

An in vivo study using tumor-bearing mice demonstrated that certain derivatives of this compound effectively targeted sarcoma cells. The results indicated significant tumor reduction without considerable toxicity to normal tissues .

Properties

CAS No.

61709-02-2

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)

InChI Key

HEVGASYHOZQJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl

Origin of Product

United States

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